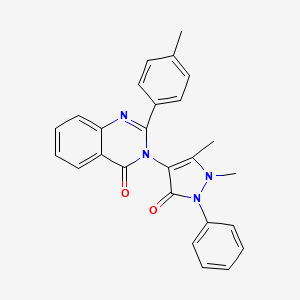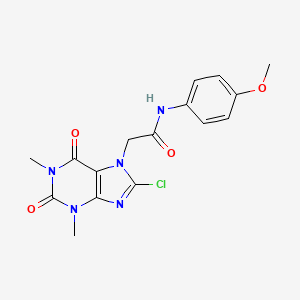![molecular formula C25H21ClN2O4S B10870306 2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10870306.png)
2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-phenoxyphenyl group, dimethoxy groups, and a thioxo-imidazoisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chloro-phenoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-phenoxyphenylacetic acid with appropriate reagents to form the desired intermediate.
Cyclization and introduction of the thioxo group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-phenoxyphenylacetic acid: A precursor in the synthesis of the target compound.
Dimethoxyphenyl derivatives: Compounds with similar methoxy groups but different core structures.
Thioxo-imidazoisoquinolinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClN2O4S |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C25H21ClN2O4S/c1-30-22-11-15-10-20-24(29)28(25(33)27(20)14-16(15)12-23(22)31-2)19-13-17(26)8-9-21(19)32-18-6-4-3-5-7-18/h3-9,11-13,20H,10,14H2,1-2H3 |
InChI Key |
NKBYAQXNCTWVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4E)-6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10870224.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10870232.png)

![2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10870242.png)
![16-(2-methoxyphenyl)-14-methyl-12-phenyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870249.png)
![2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870252.png)

![N-tert-butyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B10870257.png)
![Methyl 5-chloro-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10870268.png)
![2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10870286.png)
![1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10870297.png)
![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B10870299.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10870309.png)
![2-[3-(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10870314.png)
